3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide
Description
3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide is a complex organic compound characterized by the presence of morpholine, sulfonyl, and benzamide functional groups
Properties
IUPAC Name |
N-[4-(benzenesulfonyl)phenyl]-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S2/c26-23(18-5-4-8-22(17-18)33(29,30)25-13-15-31-16-14-25)24-19-9-11-21(12-10-19)32(27,28)20-6-2-1-3-7-20/h1-12,17H,13-16H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKIPEGFVYNHRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the sulfonation of a benzene derivative, followed by the introduction of the morpholine group through nucleophilic substitution. The final step usually involves the formation of the benzamide linkage under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(morpholin-4-ylsulfonyl)phenylmethanol
- 5-methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carboxylic acid
Uniqueness
Compared to similar compounds, 3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide, also referred to as N-[4-(benzenesulfonyl)phenyl]-3-morpholin-4-ylsulfonylbenzamide, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, particularly its mechanisms of action, target interactions, and relevant research findings.
Chemical Structure and Properties
The compound features several functional groups, including morpholine, sulfonyl, and benzamide moieties, which contribute to its unique biological properties. Its molecular formula is .
The primary biological target of this compound is Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is implicated in various neurodegenerative diseases, particularly Parkinson's disease. The compound acts as a kinase inhibitor , modulating the activity of LRRK2 and potentially influencing pathways related to neuronal survival and inflammation.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Inhibition : The compound demonstrates inhibitory effects on LRRK2 kinase activity, which may have implications for treating Parkinson's disease.
- Antiviral Activity : Similar derivatives have shown antiviral properties against enterovirus strains, suggesting potential applications in virology .
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | IC50 Value | Reference |
|---|---|---|---|
| Kinase Inhibition | LRRK2 | Not specified | |
| Antiviral Activity | Enterovirus (e.g., EV71) | 18 ± 1.2 μM | |
| Enzyme Inhibition | Various enzymes | Variable |
Case Study: Antiviral Activity
A study synthesized various N-phenylbenzamide derivatives, including those structurally similar to this compound. These derivatives were tested against different strains of enterovirus (EV71), revealing moderate antiviral activity with IC50 values around 18 μM for some derivatives . This suggests that structural modifications can enhance the efficacy of related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
